

Technical Synthesis Guide: 3-(2-Hydroxyethyl)piperazin-2-one

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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)piperazin-2-one

CAS No.: 936940-62-4

Cat. No.: B1289965

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Executive Summary

Target Molecule: **3-(2-Hydroxyethyl)piperazin-2-one** CAS: 936940-62-4 Molecular Formula: C

H

N

O

Role: A versatile heterocyclic building block containing both a lactam and a primary alcohol.^[1] It serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands, offering a specific vector for solubilizing groups or further functionalization at the C3 position.

This guide prioritizes the

-Bromo-

-Butyrolactone Route.^{[2][3]} Unlike reductive alkylation methods used for N-hydroxyethyl derivatives, this pathway specifically installs the hydroxyethyl side chain at the C3 position of the piperazinone ring with high regioselectivity.

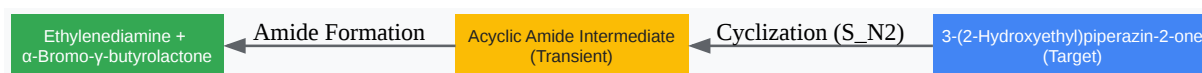
Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the C3-substitution from the more common N-substitution. The most efficient disconnection involves opening a pre-functionalized lactone ring with a diamine, followed by an intramolecular S

2 cyclization.

Strategic Disconnection

- Bond Break: The N4–C3 and N1–C2 bonds.
- Precursors: Ethylenediamine (1,2-diaminoethane) and an electrophilic 4-carbon synthon (α-bromo-γ-butyrolactone).
- Mechanism:
 - Step A (Acylation): Nucleophilic attack of the diamine on the lactone carbonyl.
 - Step B (Alkylation): Intramolecular displacement of the α-bromide by the pendant amine.



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Figure 1: Retrosynthetic logic prioritizing the sequential acylation-alkylation cascade.

Core Synthesis Pathway: The α-Bromo Lactone Route^[2]

Phase 1: Precursor Synthesis (α-Bromination)

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-butyrolactone (GBL) is brominated at the

-position.^[2] This step activates the C2 carbon for the subsequent ring closure.

Reagents:ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

-Butyrolactone, Bromine (Br

), Red Phosphorus (P

).^[3]^[4] Key Transformation: Hell-Volhard-Zelinsky type halogenation.

Parameter	Specification	Note
Stoichiometry	1.0 eq GBL : 1.05 eq Br	Excess Br
	: 0.03 eq P	ensures conversion.
Temperature	70–80 °C	Initiates radical/catalytic cycle.
Critical Control	Slow addition of Br	Highly exothermic; control HBr evolution.

Protocol 1.1: Preparation of

-Bromo-

-butyrolactone

- Charge a reactor with
-butyrolactone (1.0 eq) and red phosphorus (0.03 eq).
- Heat to 70 °C.
- Add Bromine (1.05 eq) dropwise via an addition funnel over 2–3 hours. Maintain temperature between 70–80 °C.
- Caution: HBr gas is evolved.^[4] Scrubbing is required.
- Post-addition, stir at 80 °C for 3 hours to ensure completion.

- Sparge with nitrogen to remove residual HBr/Br

.^[2]

- Purification: Vacuum distillation (bp ~125–127 °C at 13 mmHg) yields the product as a clear, dense oil.

Phase 2: Cyclization with Ethylenediamine

This is the convergent step where the piperazinone ring is formed.

Reagents: Ethylenediamine (EDA), Ethanol (solvent),

-Bromo-

-butyrolactone. Mechanism: The primary amine of EDA attacks the lactone carbonyl (kinetic control), opening the ring to form a hydroxy-amide. The second amine then displaces the bromide (thermodynamic closure).

Protocol 1.2: Formation of **3-(2-Hydroxyethyl)piperazin-2-one**

- Setup: Charge Ethylenediamine (3.0 eq) into a reactor with Ethanol (10 vol). Cool to 0 °C. Note: Excess diamine acts as an HBr scavenger and prevents oligomerization.

- Addition: Add

-bromo-

-butyrolactone (1.0 eq) dropwise over 1 hour, maintaining internal temperature < 10 °C.

- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.
- Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. This thermal boost drives the intramolecular S

2 displacement.

- Workup:

- Concentrate the mixture under reduced pressure to remove ethanol and excess ethylenediamine.
- The residue contains the product hydrobromide salt and ethylenediamine hydrobromide.
- Neutralize with methanolic NaOH or an ion-exchange resin (e.g., Amberlite IRA-400 OH form) to liberate the free base.
- Filter off inorganic salts (NaBr).
- Purification: Recrystallize from Isopropanol/Acetone or purify via flash column chromatography (DCM:MeOH 9:1) if high purity is required.

Reaction Mechanism & Critical Process Parameters (CPP)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "Lactone Ring Opening" followed by a "Ring Closing" event.^[2]



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Figure 2: Mechanistic flow of the cascade reaction.

Critical Process Parameters (CPP)

Parameter	Setting	Scientific Rationale
EDA Stoichiometry	> 2.5 Equivalents	Prevents dimerization (two lactones reacting with one diamine). Excess amine ensures the statistical probability favors the monomer.
Addition Temp	< 10 °C	Controls the exotherm of the initial amide formation. High temps during addition can lead to polymerization.
Reflux Time	4–6 Hours	The second step (displacement of secondary bromide) is sterically hindered and slower than the initial acylation.

Analytical Profile

To validate the synthesis, compare spectral data against these expected values.

- Physical State: Viscous, pale yellow oil or low-melting solid (hygroscopic).
- Mass Spectrometry (ESI+): [M+H]
= 145.09.
- H NMR (400 MHz, D
O):
 - 3.65 (t, 2H, -CH
OH)
 - 3.45 (dd, 1H, H-3 ring methine)

- 3.20–3.35 (m, 2H, H-5 ring)
- 2.90–3.05 (m, 2H, H-6 ring)
- 1.80–2.00 (m, 2H, -CH
-CH
OH side chain)
- C NMR (100 MHz, D
O):
 - Carbonyl (C2): ~175 ppm
 - C3 (Methine): ~55 ppm
 - Side chain alcohol (CH
OH): ~59 ppm
 - Ring Carbons (C5, C6): ~40–45 ppm

Alternative Pathway: Chiral Synthesis (Enantioselective)

For drug development requiring specific enantiomers (e.g., (S)-3-(2-hydroxyethyl)piperazin-2-one), the racemic lactone route is unsuitable. Use the Amino Acid Route.

- Starting Material: L-Homoserine lactone hydrochloride.
- Protocol:
 - React L-Homoserine lactone with N-Boc-glycinaldehyde (reductive amination) followed by cyclization? No.
 - Better Route: React L-Homoserine lactone with chloroacetyl chloride to form the -chloroamide, then react with ammonia to cyclize.

- Note: This yields the 6-substituted isomer or requires complex protection.
- Recommended Chiral Route: Resolution of the racemic **3-(2-hydroxyethyl)piperazin-2-one** using chiral HPLC or diastereomeric salt formation with tartaric acid is often more cost-effective than de novo chiral synthesis for this specific scaffold.

References

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Sources

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- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
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